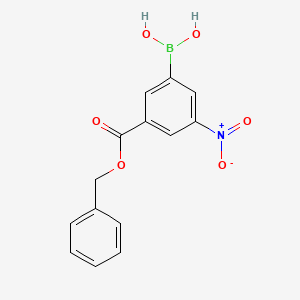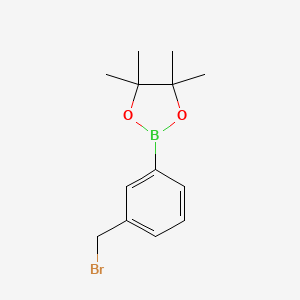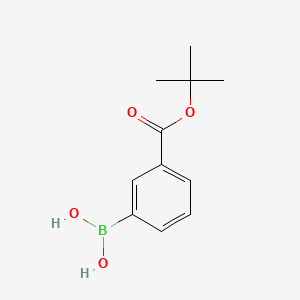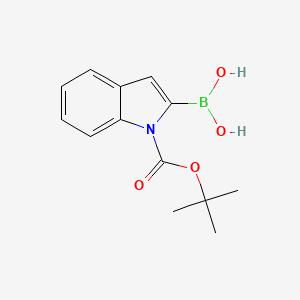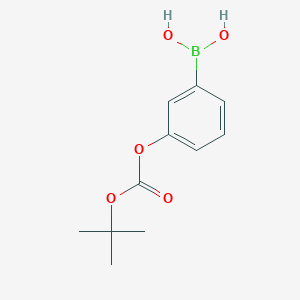![molecular formula C15H15NO4S B1271607 4-[Benzyl(methyl)sulfamoyl]benzoic acid CAS No. 887202-40-6](/img/structure/B1271607.png)
4-[Benzyl(methyl)sulfamoyl]benzoic acid
説明
4-[Benzyl(methyl)sulfamoyl]benzoic acid is a compound that is structurally related to a variety of sulfamoyl-containing benzoic acid derivatives, which have been studied for their biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 4-(Di-n-propylsulfamyl)benzoic acid, has been achieved through electrooxidation methods. This process involves the conversion of a methyl group to a carboxylate group via cathodically generated oxygen radical-anions, which selectively oxidize the methyl group while leaving the sulfonamide group intact . This method offers a safer and less corrosive alternative to traditional chemical synthesis methods.
Molecular Structure Analysis
The molecular structure of sulfamoyl-containing benzoic acid derivatives has been extensively studied using various spectroscopic techniques. For instance, vibrational spectral analysis using FT-Raman and FT-IR spectroscopy has been employed to investigate the structure of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, a compound with a sulfamoyl group similar to that in this compound . Theoretical calculations such as density functional theory (DFT) have been used to predict vibrational frequencies and molecular orbital energies, providing a deeper understanding of the molecular structure and reactivity .
Chemical Reactions Analysis
The reactivity of sulfamoyl-containing benzoic acid derivatives has been explored in the context of their ability to inhibit carbonic anhydrase, a metalloenzyme. Benzamide-4-sulfonamides, which share structural similarities with this compound, have been shown to inhibit human carbonic anhydrase isoforms effectively . This suggests that this compound may also participate in similar biochemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl-containing benzoic acid derivatives can be inferred from spectroscopic and computational studies. For example, the surface-enhanced Raman scattering of 4-(methylthio)benzoic acid has provided insights into how these molecules interact with metal surfaces, which is relevant for understanding adsorption properties . Quantum mechanical calculations have been used to analyze the non-linear optical properties, molecular electrostatic potential, and thermodynamic properties of related compounds, which can be indicative of the behavior of this compound under various conditions .
科学的研究の応用
Inhibitor of Human Carbonic Anhydrase Isoforms
4-[Benzyl(methyl)sulfamoyl]benzoic acid derivatives have been explored as inhibitors of human carbonic anhydrase isozymes (hCA), particularly hCA II, VII, and IX. These derivatives demonstrate inhibitory activity in low nanomolar or subnanomolar ranges. They have potential applications in treating diseases where these isozymes are implicated (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Role in Multiple Stress Tolerance in Plants
Benzoic acid derivatives, including this compound, have been studied for their role in inducing multiple stress tolerance in plants. These compounds show effectiveness in inducing tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids (Senaratna, Merritt, Dixon, Bunn, Touchell, & Sivasithamparam, 2004).
Topical Antiglaucoma Properties
Certain this compound derivatives have been tested as inhibitors of carbonic anhydrase isozymes CA I, II, and IV. These derivatives have shown good in vivo activity and prolonged duration of action as topically acting anti-glaucoma agents in rabbit models, demonstrating a potential therapeutic application in glaucoma treatment (Mincione, Starnotti, Menabuoni, Scozzafava, Casini, & Supuran, 2001).
Synthesis of Novel Compounds
The synthesis of novel compounds involving this compound is a field of active research. These compounds have been synthesized for various biological activities, including antimicrobial properties (Havaldar & Khatri, 2006).
作用機序
Target of Action
It is known that the compound is used widely in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
It is known to be used in the suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This reaction involves the formation of a carbon-carbon bond between two organic groups, one of which is typically an organoboron reagent .
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may play a role in various biochemical reactions involving the formation of carbon-carbon bonds .
Result of Action
Given its role in organic synthesis , it can be inferred that it may contribute to the formation of new organic compounds through carbon-carbon bond formation .
生化学分析
Biochemical Properties
4-[Benzyl(methyl)sulfamoyl]benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is crucial in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting cPLA2α, this compound can modulate inflammatory responses, making it a potential candidate for anti-inflammatory therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cPLA2α affects the downstream signaling pathways that rely on arachidonic acid metabolites . This can lead to changes in gene expression profiles related to inflammation and immune responses. Additionally, this compound may impact cellular metabolism by altering the availability of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cPLA2α, inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of phospholipids to release arachidonic acid, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound may interact with other proteins and enzymes involved in related metabolic pathways, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cPLA2α and prolonged modulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cPLA2α without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. These effects can include disruptions in normal cellular functions, such as altered gene expression and metabolic imbalances. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cPLA2α and the arachidonic acid pathway . By inhibiting cPLA2α, the compound affects the production of arachidonic acid metabolites, which are crucial for various physiological processes, including inflammation and immune responses. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in lipid metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytosol and cellular membranes, where it can exert its inhibitory effects on cPLA2α. The distribution of this compound within tissues may also be influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytosol, where it interacts with cPLA2α and other target proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments or organelles, enhancing its efficacy in modulating biochemical pathways.
特性
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFGNTLIOUHOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365922 | |
| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887202-40-6 | |
| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)
